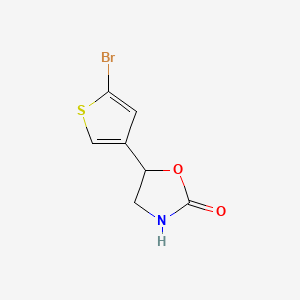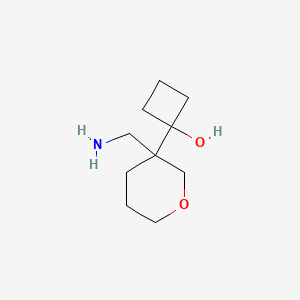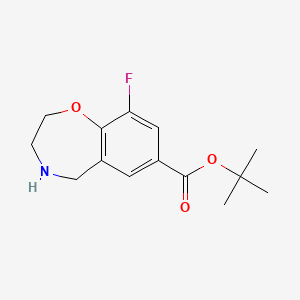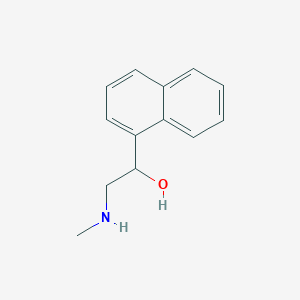
2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol is an organic compound that features a naphthalene ring substituted with a methylamino group and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol typically involves the reaction of naphthalene derivatives with methylamine under controlled conditions. One common method involves the alkylation of naphthalene with a suitable alkylating agent, followed by the introduction of the methylamino group through nucleophilic substitution. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and high yield. The process may involve the use of automated systems to control temperature, pressure, and reactant concentrations, thereby optimizing the reaction conditions for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with different degrees of hydrogenation.
Applications De Recherche Scientifique
2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its stable naphthalene core.
Mécanisme D'action
The mechanism by which 2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of these targets and modulating biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Naphthalen-1-yl)ethan-1-ol: Lacks the methylamino group, resulting in different chemical properties and reactivity.
2-(Amino)-1-(naphthalen-1-yl)ethan-1-ol: Similar structure but with an amino group instead of a methylamino group, leading to different biological and chemical interactions.
2-(Methylamino)-1-(naphthalen-2-yl)ethan-1-ol: The position of the naphthalene substitution affects its reactivity and applications.
Uniqueness
2-(Methylamino)-1-(naphthalen-1-yl)ethan-1-ol is unique due to the presence of both a naphthalene ring and a methylamino group, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-(methylamino)-1-naphthalen-1-ylethanol |
InChI |
InChI=1S/C13H15NO/c1-14-9-13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13-15H,9H2,1H3 |
Clé InChI |
CPSMZZCHIVFDQF-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=CC=CC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15313290.png)

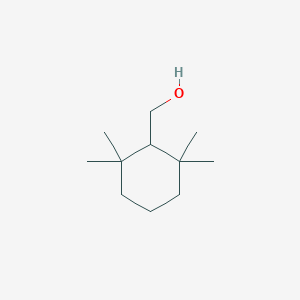
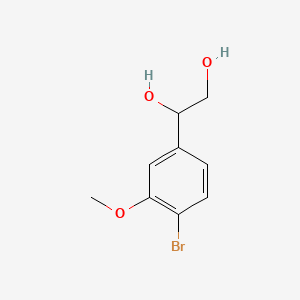
![tert-butyl (1R,5S)-6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15313314.png)
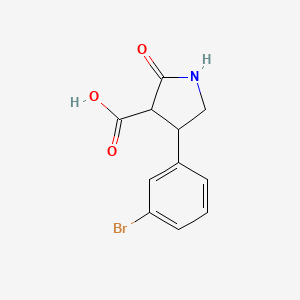
![rac-(3aR,7aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyran-7a-carboxylicacid](/img/structure/B15313339.png)


